2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 952886-60-1
VCID: VC7648055
Molecular Formula: C18H13ClN6O2S2
Molecular Weight: 444.91
* For research use only. Not for human or veterinary use.
![2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide - 952886-60-1](/images/structure/VC7648055.png)
Description |
Structural Features and ClassificationCompounds with similar structures, such as 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-yl)acetamide, are classified as thia-tetraazatricyclic compounds and acetamide derivatives. These classifications suggest potential applications in drug development due to their complex structures and the presence of heteroatoms, which contribute to biological activity and chemical reactivity. Biological Activity and Potential ApplicationsCompounds with similar structures have shown potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors. For instance, some related compounds have been explored for their anti-inflammatory properties, such as inhibiting 5-lipoxygenase (5-LOX) . The unique structure of these compounds allows them to bind effectively to biological targets, making them candidates for further research in drug development. Research Findings and Future DirectionsWhile specific research findings on 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide are not available, related compounds have been studied extensively. For example, molecular docking studies have been used to evaluate the anti-inflammatory potency of similar compounds, suggesting their potential as inhibitors of specific enzymes . Future research should focus on synthesizing and characterizing this compound, followed by in-depth biological activity studies to explore its therapeutic potential. |
---|---|
CAS No. | 952886-60-1 |
Product Name | 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide |
Molecular Formula | C18H13ClN6O2S2 |
Molecular Weight | 444.91 |
IUPAC Name | 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C18H13ClN6O2S2/c19-10-2-1-3-11(6-10)25-15-13(8-21-25)16(27)24-12(9-29-18(24)23-15)7-14(26)22-17-20-4-5-28-17/h1-6,8,12H,7,9H2,(H,20,22,26) |
Standard InChIKey | OEASAQJKNRDXDE-UHFFFAOYSA-N |
SMILES | C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)NC5=NC=CS5 |
Solubility | not available |
PubChem Compound | 16859919 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume